molecular formula C9H11BrO B14632163 3-Bromobicyclo[3.3.1]non-2-en-4-one CAS No. 56813-62-8

3-Bromobicyclo[3.3.1]non-2-en-4-one

Cat. No.: B14632163
CAS No.: 56813-62-8
M. Wt: 215.09 g/mol
InChI Key: IPKAOEWNLHLMDI-UHFFFAOYSA-N
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Description

3-Bromobicyclo[3.3.1]non-2-en-4-one is an organic compound characterized by a bicyclic structure with a bromine atom attached to one of the carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromobicyclo[3.3.1]non-2-en-4-one typically involves the bromination of bicyclo[3.3.1]non-2-en-4-one. One common method includes the use of bromine in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for 3-Bromobicyclo[33This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Bromobicyclo[3.3.1]non-2-en-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted bicyclo[3.3.1]non-2-en-4-one derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

3-Bromobicyclo[3.3.1]non-2-en-4-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Bromobicyclo[3.3.1]non-2-en-4-one exerts its effects involves its interaction with specific molecular targets. The bromine atom and the bicyclic structure allow it to participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.3.1]non-2-en-4-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    3-Chlorobicyclo[3.3.1]non-2-en-4-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    3-Iodobicyclo[3.3.1]non-2-en-4-one:

Uniqueness

3-Bromobicyclo[3.3.1]non-2-en-4-one is unique due to the presence of the bromine atom, which imparts specific reactivity and properties that are not present in its analogs with different halogens. This makes it particularly useful in certain chemical reactions and applications .

Properties

CAS No.

56813-62-8

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

IUPAC Name

3-bromobicyclo[3.3.1]non-3-en-2-one

InChI

InChI=1S/C9H11BrO/c10-8-5-6-2-1-3-7(4-6)9(8)11/h5-7H,1-4H2

InChI Key

IPKAOEWNLHLMDI-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C1)C(=O)C(=C2)Br

Origin of Product

United States

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